
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one, also known as muscone, is a naturally occurring compound found in the musk glands of male musk deer. It is a highly valuable compound due to its unique musky odor and has been used in perfumes and fragrances for centuries. In recent years, muscone has gained attention in the scientific community for its potential therapeutic applications in various fields.
Wirkmechanismus
The exact mechanism of action of (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one is not fully understood. However, studies have shown that it may act on various signaling pathways in the body, including the NF-κB pathway and the PI3K/Akt pathway. Muscone has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Muscone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in cells. Muscone has also been found to modulate the immune response and reduce inflammation. In addition, this compound has been found to have anxiolytic and sedative effects, suggesting potential applications in the treatment of anxiety and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
Muscone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a unique odor, which makes it easy to detect and quantify in experiments. However, (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one has some limitations as well. It is relatively expensive and may not be readily available in large quantities. Additionally, its musky odor may interfere with certain experiments or make it difficult to work with in certain settings.
Zukünftige Richtungen
There are several potential future directions for research on (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. Additionally, this compound may have applications in the development of new fragrances and perfumes. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Synthesemethoden
Muscone can be synthesized via several methods, including the oxidation of (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one precursors, such as 4-tert-butylcyclohexanone, and the reduction of this compound oxide. However, the most common method for this compound synthesis involves the oxidation of 2,4,4-trimethyl-3-cyclohexen-1-one with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
Muscone has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study showed that this compound can inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
16196-32-0 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(15,2)3/h5-8H,9-10H2,1-4H3/t15-/m0/s1 |
InChI-Schlüssel |
CYQNNBVTDFXXHX-HNNXBMFYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@]2(CCC(=O)C2(C)C)C |
SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C |
Synonyme |
alpha-cuparenone cuparenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



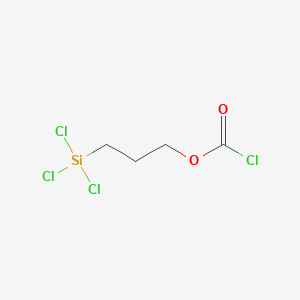




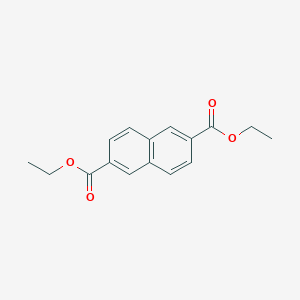
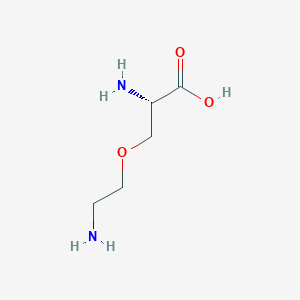

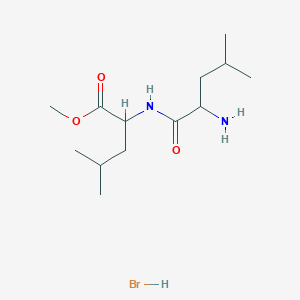
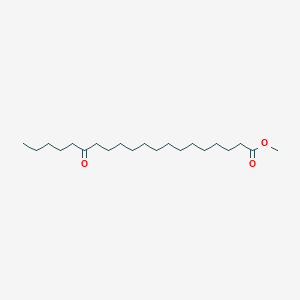

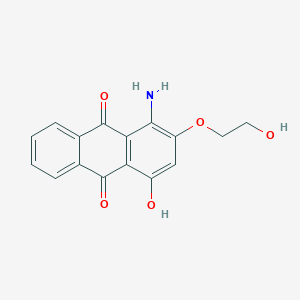

![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)